molecular formula C4H4Br2O2 B1656666 2,2-Dibromocyclopropanecarboxylic acid CAS No. 5365-17-3

2,2-Dibromocyclopropanecarboxylic acid

Cat. No.: B1656666
CAS No.: 5365-17-3
M. Wt: 243.88 g/mol
InChI Key: ZZQWHIVRLNQEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Cyclopropane (B1198618) Derivatives in Organic Synthesis

Cyclopropane derivatives, possessing a highly strained three-membered ring, are valuable intermediates in organic synthesis. This inherent ring strain endows them with unique reactivity, making them susceptible to ring-opening reactions that can lead to a diverse array of acyclic and larger cyclic compounds. Their utility as synthetic building blocks is predicated on the ability to undergo regio- and stereocontrolled ring-opening, providing access to complex molecular architectures. The field of organic synthesis has extensively utilized cyclopropanes for the construction of natural products and other biologically active molecules.

Significance of Gem-Dihalocyclopropanes as Synthetic Intermediates

Among the various classes of cyclopropane derivatives, gem-dihalocyclopropanes stand out for their exceptional synthetic utility. The presence of two halogen atoms on the same carbon atom of the cyclopropane ring significantly influences their chemical behavior. These compounds are readily prepared through the addition of dihalocarbenes to alkenes. Gem-dihalocyclopropanes serve as precursors to a wide range of functional groups and molecular frameworks. For instance, they can be converted into allenes, cyclopropenes, and can undergo ring-expansion reactions. Their reactions with organometallic reagents further broaden their synthetic applications. The dihalogenated carbon atom can act as a linchpin for subsequent chemical transformations, making these compounds highly valuable in the strategic design of complex molecules.

Scope and Research Focus on 2,2-Dibromocyclopropanecarboxylic Acid

Within the family of gem-dihalocyclopropanes, this compound has garnered significant attention as a key building block, particularly in the synthesis of polycyclopropane arrays found in natural products like FR-900848 and U-106305. bangor.ac.uk Research has focused on developing efficient and scalable synthetic routes to this compound, as well as methods for its resolution into single enantiomers, which are crucial for the stereocontrolled synthesis of complex chiral molecules. bangor.ac.ukmsu.ru

A practical and large-scale synthesis of racemic this compound has been developed, allowing for its preparation in significant quantities. bangor.ac.uk The resolution of the racemic mixture has been successfully achieved using chiral amines, providing access to both enantiomers. bangor.ac.ukmsu.ru These optically pure forms of the acid are invaluable for the stepwise construction of stereocontrolled polycyclopropane systems. bangor.ac.uk

Furthermore, the reactivity of this compound has been explored, including its conversion to other valuable synthetic intermediates. For example, it can be transformed into 1,1,2-tribromocyclopropane (B2798415) through a Hunsdiecker-type reaction. thieme-connect.dethieme-connect.de The racemic acid has also been shown to react with methyllithium (B1224462) to yield trans-2-bromocyclopropanecarboxylic acid. msu.ru

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₄Br₂O₂ msu.ru
Molecular Weight259.88 g/mol
Melting Point94-95 °C msu.ru
AppearanceWhite crystalline solid msu.ru

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeDataReference
¹H NMR (CDCl₃)δ 2.09 (1H, dd, J=9.6, 7.6 Hz), 2.19 (1H, dd, J=7.7, 7.6 Hz), 2.64 (1H, dd, J=9.6, 7.7 Hz), 10.65 (1H, s) msu.ru
¹³C NMR (CDCl₃)δ 19.73, 28.66, 33.10, 173.20 msu.ru

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQWHIVRLNQEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301437, DTXSID70900967
Record name 2,2-dibromocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70900967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5365-17-3
Record name NSC143379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dibromocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Dibromocyclopropanecarboxylic Acid and Its Analogues

Direct Cyclopropanation Approaches

Direct cyclopropanation involves the formation of the three-membered ring by the addition of a dibromocarbene species to an appropriate olefinic substrate.

Dibromocarbene Addition Reactions

A primary method for the synthesis of 2,2-dibromocyclopropanecarboxylic acid involves the addition of dibromocarbene to acrylic acid. Dibromocarbene is a reactive intermediate that can be generated in situ from various precursors. Common methods for its generation include the reaction of bromoform (B151600) with a strong base or the thermal decomposition of sodium trichloroacetate (B1195264) in the presence of a bromide source.

The reaction of dibromocarbene with acrylic acid directly yields this compound. This approach is advantageous due to the direct formation of the desired product in a single step. However, the reaction conditions need to be carefully controlled to avoid side reactions and to ensure a good yield.

ReactantReagentProduct
Acrylic AcidDibromocarbeneThis compound

Phase-Transfer Catalysis in Cyclopropanation

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants in immiscible phases. mdpi.com In the context of dibromocyclopropanation, PTC offers several advantages, including milder reaction conditions, increased yields, and easier product isolation. mdpi.com

In a typical PTC system for the synthesis of this compound, the reaction is carried out in a biphasic system, usually an organic solvent and an aqueous solution of a base. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is employed to transport the reactive species between the two phases. mdpi.com For instance, the reaction of bromoform with an aqueous solution of sodium hydroxide (B78521) in the presence of a phase-transfer catalyst and acrylic acid can afford this compound in good yields. The catalyst facilitates the transfer of the hydroxide ion into the organic phase, where it reacts with bromoform to generate dibromocarbene, which then reacts with the acrylic acid.

Catalyst TypeExampleRole
Quaternary Ammonium SaltTetrabutylammonium bromide (TBAB)Transfers hydroxide ions to the organic phase
Crown Ether18-Crown-6Complexes with alkali metal cations to enhance base solubility

Functional Group Interconversion Strategies

An alternative approach to the synthesis of this compound involves the modification of pre-existing cyclopropane (B1198618) rings through functional group interconversions.

Oxidation of Substituted Cyclopropanes

This strategy involves the oxidation of a suitable precursor, such as a 2,2-dibromocyclopropylmethanol, to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, including potassium permanganate, chromic acid, or ruthenium tetroxide. The choice of the oxidizing agent depends on the specific substrate and the desired reaction conditions.

For example, 2,2-dibromocyclopropylmethanol can be synthesized by the dibromocyclopropanation of allyl alcohol. Subsequent oxidation of the alcohol functionality yields this compound. This two-step approach provides an alternative route to the target molecule and can be advantageous in certain situations.

Starting MaterialOxidizing AgentProduct
2,2-DibromocyclopropylmethanolPotassium permanganateThis compound
2,2-DibromocyclopropanecarbaldehydeChromic acidThis compound

Carboxylic Acid Formation from Precursors

Another functional group interconversion strategy involves the conversion of other functional groups on the cyclopropane ring into a carboxylic acid. For instance, the hydrolysis of a 2,2-dibromocyclopropanecarbonitrile can yield the desired carboxylic acid.

The nitrile precursor can be prepared by the reaction of a suitable cyclopropyl (B3062369) halide with a cyanide salt. Subsequent hydrolysis, typically under acidic or basic conditions, converts the nitrile group into a carboxylic acid. This method offers a versatile route to this compound and its analogues.

Asymmetric Synthesis Routes

The development of asymmetric methods for the synthesis of this compound is of great importance for the preparation of enantiomerically enriched compounds, which are often required for pharmaceutical and biological applications. While the direct asymmetric synthesis of this compound is challenging, several strategies have been explored for the synthesis of related chiral cyclopropanes.

One approach involves the use of chiral phase-transfer catalysts in the dibromocyclopropanation reaction. Chiral quaternary ammonium salts derived from cinchona alkaloids have been shown to induce enantioselectivity in the addition of dibromocarbene to olefins. Although this method has been successfully applied to other systems, its application to the synthesis of chiral this compound is still an active area of research.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the acrylic acid substrate, which can direct the stereochemical outcome of the dibromocyclopropanation reaction. After the reaction, the chiral auxiliary can be removed to afford the enantiomerically enriched this compound.

Furthermore, enzymatic resolutions can be employed to separate enantiomers of racemic this compound or its derivatives. Lipases are commonly used enzymes for the kinetic resolution of racemic esters, and this approach could potentially be adapted for the synthesis of enantiomerically pure this compound.

StrategyDescription
Chiral Phase-Transfer CatalysisUse of a chiral catalyst to induce enantioselectivity in the cyclopropanation reaction.
Chiral AuxiliariesA chiral group is temporarily attached to the substrate to control the stereochemistry of the reaction.
Enzymatic ResolutionSeparation of a racemic mixture into its enantiomers using an enzyme.

Enantioselective Preparation of Chiral Building Blocks

The construction of enantiomerically pure or enriched cyclopropane rings is a key focus in asymmetric synthesis. These three-membered carbocycles are present in numerous biologically active compounds and serve as versatile synthetic intermediates. nih.gov The introduction of two bromine atoms onto the cyclopropane ring, as in this compound, adds further synthetic utility, allowing for subsequent functionalization.

One of the primary strategies for obtaining chiral cyclopropanes is the asymmetric cyclopropanation of alkenes. This can be achieved through the use of chiral catalysts that guide the stereochemical outcome of the reaction. For instance, rhodium-catalyzed reactions of electron-deficient alkenes with diazoacetates have been shown to produce cyclopropanes with high enantioselectivity. nih.govrsc.org While not specific to dibromocyclopropanation, these methods establish the feasibility of catalytic asymmetric approaches to functionalized cyclopropanes.

Another approach involves the concept of a "catalytically formed chiral auxiliary." In this strategy, an achiral starting material is converted into a chiral intermediate through a catalytic asymmetric reaction. This newly formed chiral center then directs the stereochemistry of a subsequent cyclopropanation reaction. nih.govnih.gov This method has been successfully applied to the asymmetric cyclopropanation and epoxidation of tetrasubstituted olefins. nih.govnih.gov

Chiral Auxiliary and Catalyst-Mediated Methods

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemistry of chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed. nih.gov In the context of this compound synthesis, a chiral alcohol can be esterified with acrylic acid to form a chiral acrylate (B77674) ester. The subsequent dibromocyclopropanation of this ester would be influenced by the steric and electronic properties of the chiral auxiliary, leading to a diastereoselective outcome.

A notable example of this approach involves the diastereoselective addition of dichlorocarbene (B158193) to α,β-unsaturated amides derived from a chiral camphorpyrazolidinone. chemrxiv.org This reaction proceeds with high diastereoselectivity, demonstrating the effectiveness of a chiral auxiliary in controlling the facial selectivity of the carbene addition. Although this example utilizes dichlorocarbene, the principle is directly applicable to dibromocyclopropanation. The general reaction involves the generation of dibromocarbene from bromoform and a strong base, which then reacts with the chiral α,β-unsaturated amide. The chiral auxiliary shields one face of the double bond, forcing the carbene to attack from the less hindered face, thus leading to the formation of one diastereomer in excess. chemrxiv.org

Table 1: Diastereoselective Dichlorocyclopropanation of a Chiral α,β-Unsaturated Amide chemrxiv.org

EntryTime (h)Temp (°C)Yield (%)Product(s)Diastereomeric Ratio
1HHH24RT683a, 3b57:43
2HPhH24RT624a, 4b>99.5
4Hn-PrH24RT735a>99.5
5HMeH24RT616a>99.5
9MeMeH48RT617c>99.5

Catalytic methods for the asymmetric cyclopropanation of electron-deficient olefins have also been extensively studied. rochester.edu Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been employed in the Michael-initiated ring-closing (MIRC) reaction of bromomalonates with chalcones to afford cyclopropanes with good yields and enantioselectivities. nih.gov Furthermore, chiral cobalt and rhodium complexes have proven effective in the asymmetric cyclopropanation of various electron-deficient alkenes. nih.govnih.gov These catalytic systems offer the advantage of using only a substoichiometric amount of the chiral source.

The development of chiral catalysts for the dibromocyclopropanation of acrylic acid derivatives remains an active area of research. The principles established in related asymmetric cyclopropanation reactions provide a strong foundation for the future design of efficient and highly selective methods for the synthesis of enantiomerically pure this compound.

Advanced Reaction Chemistry and Transformations of 2,2 Dibromocyclopropanecarboxylic Acid

Nucleophilic Substitution and Halogen Exchange Reactions

The reaction of 2,2-dibromocyclopropanecarboxylic acid with organometallic reagents is characterized by initial halogen-metal exchange, leading to highly reactive intermediates that can undergo a variety of subsequent transformations. The nature of the organometallic reagent and the reaction conditions play a crucial role in determining the final product distribution.

Reactions with Organolithium Reagents

Organolithium reagents, such as methyllithium (B1224462) (MeLi), are potent nucleophiles and strong bases that readily react with this compound and its derivatives. The course of the reaction is highly dependent on the position of the carboxyl group and the reaction temperature. When the carboxyl group is directly attached to the gem-dibromocyclopropane ring, the primary reaction pathway involves the attack of the organolithium reagent on the gem-dibromo moiety. cdnsciencepub.com

Treatment of 2,2-dibromocyclopropanecarboxylic acids with methyllithium results in a lithium-bromine exchange, leading to the formation of a bromolithiocyclopropane intermediate. This intermediate is subsequently quenched to afford the corresponding monobromocyclopropanecarboxylic acid. A key feature of this reaction is its stereoselectivity. cdnsciencepub.com

At temperatures above -80°C, the monobrominated products are formed stereospecifically, yielding the trans isomer where the bromine atom and the carboxyl group are on opposite sides of the cyclopropane (B1198618) ring. cdnsciencepub.comcdnsciencepub.com This high degree of stereocontrol is a significant aspect of this transformation. The yields of these monobrominated products can be quite high, often in the range of 80-90%, particularly when the reaction is conducted at 0°C. cdnsciencepub.comcdnsciencepub.com Below -80°C, a mixture of cis and trans isomers is typically observed. cdnsciencepub.com

The stereochemical outcome is attributed to the thermodynamic stability of the trans isomer of the lithiated intermediate, which is believed to equilibrate to the more stable configuration before being quenched. The interaction between the carboxylate and the lithium-bearing carbon likely plays a role in directing the stereochemistry.

Table 1: Reaction of Substituted 2,2-Dibromocyclopropanecarboxylic Acids with Methyllithium

EntrySubstrateProduct(s)Yield (%)
1This compoundtrans-2-Bromocyclopropanecarboxylic acid85
22,2-Dibromo-1-methylcyclopropanecarboxylic acidtrans-2-Bromo-1-methylcyclopropanecarboxylic acid90
3trans-2,2-Dibromo-1,3-dimethylcyclopropanecarboxylic acidtrans-2-Bromo-1,3-dimethylcyclopropanecarboxylic acid and 2-methyl-2,3-pentadienoic acid75 (monobromide), 10 (allene)

Data compiled from Sydnes and Skare, 1984. cdnsciencepub.com

Following the initial lithium-bromine exchange, the resulting bromolithiocyclopropane intermediate can undergo two competing reaction pathways: quenching to form the monobromocyclopropane or α-elimination of lithium bromide to generate a highly reactive cyclopropylidene intermediate. cdnsciencepub.com This carbene-like species can then undergo ring-opening to form an allene.

The formation of allenes is more favorable when steric hindrance within the bromolithiocyclopropane intermediate is significant, which increases its internal energy and promotes ring-opening. For instance, in the reaction of trans-2,2-dibromo-1,3-dimethylcyclopropanecarboxylic acid with methyllithium, a notable amount of 2-methyl-2,3-pentadienoic acid is formed alongside the major monobrominated product. cdnsciencepub.com

Furthermore, when the carboxylic acid group is not directly attached to the cyclopropane ring, as in 2-(2,2-dibromo-1-methylcyclopropyl)ethanoic acid, the reaction with methyllithium predominantly leads to the formation of an allene, 3-methyl-3,4-pentadienoic acid, with no monobromocyclopropane being observed. cdnsciencepub.com In this case, the initial acid-base reaction between the carboxylic acid and methyllithium is the primary event, and subsequent intramolecular reactions lead to the allene.

Reactions with Organomagnesium Reagents

Organomagnesium reagents, such as Grignard reagents, exhibit a different reactivity profile with this compound compared to their organolithium counterparts. These reactions can lead to the formation of Grignard reagents of bromocyclopropanes and can also effect a partial reduction of the gem-dibromo group.

The reaction of functionalized gem-dibromocyclopropanes, including esters of this compound, with Grignard reagents like isopropylmagnesium bromide can lead to the formation of α-bromocyclopropylmagnesium bromides. This transformation involves a magnesium-halogen exchange, where one of the bromine atoms is replaced by a MgBr moiety. These resulting organomagnesium compounds are valuable intermediates in their own right, allowing for the introduction of various electrophiles at the cyclopropane ring.

A significant reaction of 2,2-dibromocyclopropanecarboxylic acids and their derivatives with Grignard reagents is partial hydrodebromination. Treatment with isopropylmagnesium bromide in a solvent such as THF, followed by a methanol (B129727) quench at low temperatures, can afford the corresponding monobromocyclopropanes in good yields (64–95%). This process effectively reduces one of the carbon-bromine bonds to a carbon-hydrogen bond.

The efficiency of this hydrodebromination can be influenced by the amount of Grignard reagent used and the presence of additives. For example, the addition of non-solvated magnesium bromide to the reaction mixture has been shown to reduce the required amount of the Grignard reagent, making the process more efficient for 2,2-dibromocyclopropanecarboxylic acids.

Table 2: Partial Hydrodebromination of 2,2-Dibromocyclopropane Derivatives with Isopropylmagnesium Bromide

Substrate Functional GroupProductYield (%)
Carboxylic AcidMonobromocyclopropanecarboxylic acid-
EsterMonobromocyclopropanecarboxylate64-95
EtherMonobromocyclopropyl ether64-95

Yields are generalized from studies on functionalized gem-dibromocyclopropanes.

Reductions of the Dibromocyclopropane Moiety

The gem-dibromocyclopropane unit is a key functional group that can undergo various reductive transformations. These reactions can proceed either partially, yielding monobromocyclopropanes, or completely, to afford the parent cyclopropane structure. The selectivity of these reductions is highly dependent on the choice of reagents and reaction conditions.

Chemoselective Reduction with Hydride Reagents

The chemoselective reduction of the carbon-bromine bonds in the presence of the carboxylic acid group is a significant challenge. Standard, potent hydride reagents such as lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid preferentially or concurrently. However, more nuanced methods have been developed for the hydrodehalogenation of gem-dibromocyclopropanes using catalytic systems.

Research has shown that gem-dibromocyclopropanes can undergo clean and selective dehalogenation using a nickel-based catalyst, such as one employing TMPhen (3,4,7,8-tetramethyl-1,10-phenanthroline), activated by a hydride source like sodium borohydride. researchgate.net This methodology provides a milder, greener approach to the synthesis of monobromo- or fully reduced cyclopropanes. researchgate.net Applying this to this compound would require careful optimization to favor reduction of the C-Br bonds over the carboxylic acid. The reaction's success hinges on the catalytic system's ability to selectively interact with the halogenated cyclopropane ring without coordinating to and reducing the carboxyl group.

Table 1: Conditions for Catalytic Hydrodehalogenation of gem-Dibromocyclopropanes

Catalyst System Hydride Source Selectivity Potential Application

Diastereoselective Partial Reductions

Partial reduction of the 2,2-dibromocyclopropane moiety can generate a monobromocyclopropane, which can exist as two diastereomers (cis and trans relative to the carboxylic acid group). Achieving diastereoselectivity in this reduction is a sophisticated synthetic challenge that relies on controlling the approach of the reducing agent to the prochiral cyclopropane face.

The stereochemical outcome is often governed by steric hindrance and the potential for substrate-directing effects from the carboxylic acid group. For instance, the reducing agent may preferentially attack from the side opposite to the bulkier carboxyl group, leading to the formation of one diastereomer over the other. Electrochemical reduction methods have also been shown to be stereoselective in the reduction of geminal dihalocyclopropanes, offering another potential avenue for controlled partial reduction. While specific studies on the diastereoselective partial reduction of this compound are not extensively documented, the principles of stereocontrol in cyclopropane chemistry suggest that reagent choice and the potential for chelation or directed delivery of the hydride would be critical factors.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of various derivatives while leaving the dibromocyclopropane ring intact.

Derivatization to Acyl Halides and Esters

The conversion of the carboxylic acid to more reactive acyl halides or to esters is a fundamental transformation. These derivatives serve as important intermediates for further reactions, such as amide formation or nucleophilic acyl substitution.

Acyl Halide Formation: this compound can be readily converted to its corresponding acyl chloride, 2,2-dibromocyclopropanecarbonyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive intermediate.

Esterification: The synthesis of esters from this compound can be accomplished through several standard methods.

Fischer Esterification: This classic method involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

Steglich Esterification: For more sensitive or sterically hindered substrates, the Steglich esterification offers a milder alternative. This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol at room temperature. organic-chemistry.org

Table 2: Reagents for Carboxylic Acid Derivatization

Desired Derivative Reagent(s) Typical Conditions
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Neat or in an inert solvent (e.g., toluene)
Ester (Fischer) Alcohol (ROH), cat. H₂SO₄ Heat

Decarboxylative Reactions (e.g., Hunsdiecker, Cristol-Firth, Barton Reactions)

Decarboxylation removes the carboxyl group, replacing it with another functional group or a hydrogen atom. These reactions are valuable for accessing different classes of cyclopropane derivatives.

Hunsdiecker Reaction and Cristol-Firth Modification: The classic Hunsdiecker reaction involves the decarboxylative halogenation of a silver carboxylate salt with bromine. wikipedia.orgbyjus.com A more convenient and direct variant is the Cristol-Firth modification, which uses the free carboxylic acid in reaction with mercuric oxide (HgO) and bromine in a solvent like carbon tetrachloride. orgsyn.orgnih.gov This reaction proceeds via a radical mechanism to replace the carboxyl group with a bromine atom. adichemistry.com Applying this to this compound would be expected to yield 1,1,2-tribromocyclopropane (B2798415).

Barton Decarboxylation: The Barton decarboxylation is a reductive decarboxylation that replaces the carboxyl group with a hydrogen atom. wikipedia.orgsynarchive.com The process involves two steps: first, the carboxylic acid is converted into a thiohydroxamate ester (a Barton ester). jk-sci.com In the second step, this ester is treated with a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride or a less toxic alternative) to generate an alkyl radical that is subsequently quenched to form the alkane. wikipedia.orgjk-sci.com This pathway would convert this compound into 2,2-dibromocyclopropane.

Reduction to Alcohols

The carboxylic acid functional group can be reduced to a primary alcohol without affecting the carbon skeleton. This transformation converts this compound into (2,2-dibromocyclopropyl)methanol.

The most common and effective reagent for this reduction is a strong hydride source, such as lithium aluminum hydride (LiAlH₄), typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a nucleophilic acyl substitution mechanism, followed by reduction of the intermediate aldehyde. researchgate.net A subsequent workup with dilute acid is required to protonate the resulting alkoxide and liberate the primary alcohol. While LiAlH₄ is highly effective for reducing the carboxylic acid, it is a powerful reducing agent that could potentially also reduce the carbon-bromine bonds. Therefore, careful control of reaction conditions, such as low temperatures, would be necessary to enhance the chemoselectivity for the desired transformation.

Table 3: Summary of Functional Group Transformations

Transformation Reagent(s) Product
Acyl Chloride Formation SOCl₂ 2,2-Dibromocyclopropanecarbonyl chloride
Esterification ROH, H⁺ or DCC/DMAP 2,2-Dibromocyclopropanecarboxylate ester
Cristol-Firth Decarboxylation HgO, Br₂ 1,1,2-Tribromocyclopropane
Barton Decarboxylation 1. Barton ester formation2. AIBN, Bu₃SnH 2,2-Dibromocyclopropane

Ring-Opening and Rearrangement Reactions

The high ring strain of the cyclopropane ring in this compound makes it susceptible to various ring-opening reactions. These transformations can be initiated by thermal, photochemical, or chemical means, leading to a variety of linear or rearranged cyclic products.

Acid-Induced Cyclopropane Ring Cleavage

The acid-catalyzed ring opening of cyclopropanes is a well-established method for the formation of 1,3-difunctionalized compounds. In the case of this compound and its derivatives, this reaction proceeds through the protonation of the cyclopropane ring or the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack. The regioselectivity and stereoselectivity of the ring cleavage are influenced by the substitution pattern on the cyclopropane ring and the nature of the nucleophile.

While specific studies on the acid-induced cleavage of this compound are not extensively documented in readily available literature, the general mechanism for acid-catalyzed ring opening of cyclopropanes involves the formation of a carbocation intermediate. The stability of this carbocation dictates the final product. For gem-dibromocyclopropanes, the reaction can be complex. For instance, in the presence of a nucleophilic base, ring-fused gem-dibromocyclopropanes can undergo ring opening to yield 2-deoxy-2-(E-bromomethylene)glycosides. acs.orgnih.gov Although this is a base-promoted reaction, it highlights the reactivity of the gem-dibromocyclopropyl moiety. Acid-promoted isomerization of the resulting E-bromoalkene to the Z-bromoalkene has also been described. acs.orgnih.gov

The general mechanism for the acid-catalyzed ring opening of a cyclopropane ring often involves protonation of an attached functional group, such as a hydroxyl group, leading to the formation of a carbocation adjacent to the ring. This is followed by the opening of the strained ring to relieve ring strain.

Table 1: General Conditions for Acid-Induced Ring Opening of Cyclopropane Derivatives

CatalystNucleophile/SolventProduct Type
Brønsted Acids (e.g., H₂SO₄, HCl)Water, Alcohols1,3-Diols, 1,3-Alkoxy alcohols
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄)Halide ions, Cyanide1,3-Dihalides, 1,3-Cyanohydrins

It is important to note that the presence of the two bromine atoms in this compound can significantly influence the reaction pathway, potentially leading to rearrangements or elimination reactions in competition with simple nucleophilic addition.

Intramolecular Cyclizations and Carbene Insertions

The thermal or photochemical treatment of this compound and its derivatives can lead to intramolecular cyclizations and rearrangements, often involving the formation of highly reactive intermediates such as carbenes.

Decarboxylation of carboxylic acids, particularly those with specific structural features, can be a route to generate carbanionic or radical intermediates. libretexts.orgorganic-chemistry.org For β-keto acids, thermal decarboxylation proceeds through a cyclic transition state to form an enol, which then tautomerizes to a ketone. masterorganicchemistry.com While this compound is not a β-keto acid, the strain of the cyclopropane ring could facilitate decarboxylation under certain conditions, potentially leading to a bromocyclopropylcarbene.

The reaction of 2,2-dibromocyclopropyl carboxylic acids with organometallic reagents like methyllithium has been studied. The outcome of the reaction is dependent on the position of the carboxyl group. When the COOH group is directly attached to the gem-dibromocyclopropane ring, methyllithium primarily attacks the gem-dibromo moiety, resulting in the corresponding monobromocyclopropane. cdnsciencepub.com This suggests that the gem-dibromo group is a reactive site.

The formation of butenolides from gem-dihalocyclopropanecarboxylic acids is a known transformation. This reaction likely proceeds through a ring-opening mechanism followed by intramolecular cyclization. The synthesis of butenolides can also be achieved from functionalized cyclopropenones via ring-opening with a phosphine (B1218219) catalyst to form a ketene (B1206846) ylide, which is then trapped by a pendant hydroxy group. nih.govorganic-chemistry.org

Table 2: Potential Products from Intramolecular Reactions of this compound Derivatives

Reaction TypeIntermediatePotential Product
Thermal Decarboxylation/RearrangementBromocyclopropylcarbeneAllenes, Butenolides
Photochemical RearrangementExcited State SpeciesIsomeric Lactones, Rearranged Cyclopropanes
Metal-Catalyzed Intramolecular InsertionMetal-CarbenoidBicyclic Lactones, Fused Ring Systems

While direct evidence for carbene insertion from this compound itself is scarce in the literature, the generation of carbenes from gem-dihalides is a fundamental reaction in organic chemistry. These carbenes can undergo a variety of subsequent reactions, including intramolecular C-H insertion to form new rings. The presence of the carboxylic acid functionality or its derivatives (esters, amides) provides a handle for directing these intramolecular reactions, offering a pathway to complex cyclic structures.

Stereochemistry and Chiral Resolution in 2,2 Dibromocyclopropanecarboxylic Acid Systems

Enantiomeric Purity and Control in Synthesis

Enantiomeric purity is a critical measure of the prevalence of one enantiomer in a mixture, often expressed as enantiomeric excess (e.e.). In the synthesis of chiral molecules like 2,2-Dibromocyclopropanecarboxylic acid, achieving high enantiomeric purity is a primary objective. This is because the physiological or chemical activity of a chiral compound often resides in only one of its enantiomers.

Control over enantiomeric purity is typically achieved through two main strategies: asymmetric synthesis or chiral resolution. Asymmetric synthesis aims to create a specific enantiomer directly from achiral or prochiral starting materials, often employing chiral catalysts or auxiliaries. While this method is highly efficient as it avoids the loss of 50% of the material inherent in resolving a racemic mixture, specific protocols for the direct asymmetric synthesis of this compound are not extensively detailed in the surveyed literature. The development of such a synthesis would be a significant step in providing access to enantiomerically pure forms of this compound.

Diastereoselective Transformations

Diastereoselective transformations are chemical reactions that favor the formation of one diastereomer over others. When a molecule contains more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties, which allows for their separation.

In the context of this compound, which has one chiral center, diastereoselective transformations become relevant when it is reacted with another chiral molecule. This reaction creates a new compound with at least two chiral centers, resulting in a mixture of diastereomers. The ability to control the stereochemical outcome of such a reaction is crucial. For instance, reacting racemic this compound with a single enantiomer of a chiral alcohol would produce a mixture of two diastereomeric esters. The ratio of these diastereomers is determined by the degree of diastereoselectivity of the reaction. High diastereoselectivity is a key goal in stereocontrolled synthesis.

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. wikipedia.org Since enantiomers possess identical physical properties such as boiling point and solubility, their direct separation is not feasible. Resolution techniques, therefore, rely on converting the enantiomers into diastereomers, which have distinct physical properties and can be separated. libretexts.org

Diastereomeric Salt Formation (e.g., with Chiral Amines)

The most common and well-established method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic this compound with an enantiomerically pure chiral base, typically a chiral amine. libretexts.orglibretexts.org

The reaction proceeds as follows: (±)-Acid + (+)-Amine → [(-)-Acid,(+)-Amine] Salt + [(+)-Acid,(+)-Amine] Salt

The resulting products are no longer enantiomers but diastereomers. This difference in their stereochemical relationship leads to different physical properties, most importantly, solubility. libretexts.org Through a process of fractional crystallization, one of the diastereomeric salts will typically crystallize out of the solution first due to its lower solubility, allowing it to be separated by filtration.

After separation, the pure diastereomeric salt is treated with a strong acid to break the ionic bond and regenerate the enantiomerically pure carboxylic acid. libretexts.org The chiral amine can often be recovered and reused. The success of this method depends heavily on finding a suitable chiral resolving agent and crystallization solvent that provides a significant difference in the solubilities of the two diastereomeric salts. libretexts.org

Table 1: Common Chiral Amines for Resolution of Carboxylic Acids

Chiral Amine Type Common Application
(R)- or (S)-1-Phenylethylamine Synthetic Amine Widely used for resolving various chiral acids. libretexts.org
Brucine Natural Alkaloid Effective but often used with caution due to toxicity. libretexts.org
Quinine Natural Alkaloid Used for resolving a range of acidic compounds. libretexts.org
Strychnine Natural Alkaloid Effective but highly toxic. libretexts.org

Other Resolution Methodologies

Beyond diastereomeric salt formation, other techniques can be employed for the chiral resolution of racemic mixtures.

Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Various polysaccharide-based CSPs are commercially available and have shown broad applicability for resolving chiral compounds, including carboxylic acids. mdpi.comnih.gov

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes. For example, a lipase (B570770) could selectively catalyze the esterification of one enantiomer of the racemic acid, leaving the other enantiomer unreacted. cjcatal.com The resulting ester and the unreacted acid can then be easily separated. This technique offers high enantioselectivity under mild reaction conditions.

Table 2: Comparison of Chiral Resolution Techniques

Technique Principle Advantages Disadvantages
Diastereomeric Salt Formation Conversion to diastereomers with different solubilities. libretexts.org Scalable, well-established, cost-effective. libretexts.org Trial-and-error process to find a suitable resolving agent/solvent; theoretical max yield is 50%. wikipedia.org
Chiral Chromatography Differential interaction with a chiral stationary phase. mdpi.com High purity, applicable to small quantities, analytical and preparative scales. mdpi.com High cost of CSPs, solvent consumption, can be difficult to scale up.

Spectroscopic and Advanced Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2,2-dibromocyclopropanecarboxylic acid, both ¹H and ¹³C NMR would provide invaluable information.

The ¹H NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene (B1212753) protons on the cyclopropane (B1198618) ring. The three non-equivalent protons on the cyclopropane ring would likely appear as a complex multiplet. The proton on the carbon bearing the carboxylic acid group (C1) is expected to be the most deshielded. The two protons on the adjacent carbon (C3) would exhibit geminal and vicinal coupling to each other and to the proton at C1.

The chemical shifts are influenced by the electron-withdrawing effects of the two bromine atoms and the carboxylic acid group. The proton at C1 would be shifted downfield. The protons at C3 would also be influenced, though to a lesser extent. The coupling constants (J-values) would be critical for assigning the relative stereochemistry of the protons.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-12.5 - 3.0ddJ_cis ≈ 8-10, J_trans ≈ 5-7
H-3a1.8 - 2.2dddJ_gem ≈ 4-6, J_trans ≈ 5-7
H-3b1.5 - 1.9dddJ_gem ≈ 4-6, J_cis ≈ 8-10
-COOH10.0 - 13.0br s-

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the three carbons of the cyclopropane ring and the carbonyl carbon of the carboxylic acid. The carbon atom bonded to the two bromine atoms (C2) would be significantly deshielded. The carbonyl carbon would appear at the lowest field. Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be instrumental in distinguishing between the CH and CH₂ groups within the cyclopropane ring.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)DEPT-135
C=O170 - 180No signal
C-130 - 40Positive
C-220 - 30No signal
C-325 - 35Negative

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. A successful single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and the spatial arrangement of the atoms. This would unambiguously confirm the cyclopropane ring's geometry and the relative orientation of the carboxylic acid and bromine substituents. While specific crystallographic data for this compound is not available, such analysis would be the gold standard for its structural verification.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The relative abundances of the M, M+2, and M+4 peaks would be approximately in a 1:2:1 ratio. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₄H₄Br₂O₂).

The fragmentation pattern would likely involve the loss of the carboxylic acid group, bromine atoms, and potentially the opening of the cyclopropane ring.

Predicted Mass Spectrometry Data

m/zIonNotes
242/244/246[M]⁺Molecular ion peak with characteristic 1:2:1 isotopic pattern for two bromine atoms.
197/199/201[M - COOH]⁺Loss of the carboxylic acid group.
163/165[M - Br]⁺Loss of one bromine atom.
83[M - 2Br]⁺Loss of both bromine atoms.

Note: The m/z values correspond to the major isotopes.

Other Relevant Spectroscopic Methods (e.g., IR, UV-Vis as supplementary)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide supplementary information for structural elucidation.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for the functional groups present. A broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid. A strong C=O stretching vibration would appear around 1700-1725 cm⁻¹. The C-Br stretching vibrations would be observed in the fingerprint region, typically below 700 cm⁻¹.

Predicted IR Data

Wavenumber (cm⁻¹)Vibration
2500-3300 (broad)O-H stretch (carboxylic acid)
1700-1725 (strong)C=O stretch (carboxylic acid)
~3000C-H stretch (cyclopropane)
Below 700C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy : this compound is not expected to have significant absorption in the UV-Vis region as it lacks extensive conjugation or chromophores that absorb strongly in this range.

Computational and Theoretical Investigations of 2,2 Dibromocyclopropanecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the intrinsic properties of molecules. For 2,2-dibromocyclopropanecarboxylic acid, these methods would offer a detailed picture of its electronic landscape and reactivity.

A computational analysis of this compound would likely begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Subsequent calculations would provide insights into its electronic structure and bonding.

Key Areas of Investigation would include:

Molecular Orbital (MO) Analysis: This would reveal the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to have significant contributions from the bromine lone pairs and the C-Br sigma bonds, while the LUMO would likely be associated with the antibonding orbitals of the C-Br bonds and the cyclopropane (B1198618) ring.

Electron Density Distribution and Electrostatic Potential: Calculations would map the electron density, highlighting regions of high and low electron concentration. The electrostatic potential surface would indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The carboxylic acid group would be a region of significant negative potential due to the oxygen atoms, making it a likely site for electrophilic attack or hydrogen bonding. The bromine atoms, with their high electronegativity, would also contribute to regions of negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed description of the bonding in terms of localized orbitals. This would quantify the hybridization of the atoms and the nature of the C-C and C-Br bonds within the strained cyclopropane ring. The analysis would likely show significant p-character in the exocyclic C-C bonds of the cyclopropane ring, a characteristic feature of such strained systems. The polarity of the C-Br bonds and the delocalization of electron density could also be quantified.

A hypothetical data table summarizing the kind of information that would be generated from a DFT analysis is presented below.

ParameterPredicted Value/ObservationSignificance
HOMO Energy (Value in eV)Indicates the electron-donating ability of the molecule.
LUMO Energy (Value in eV)Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (Value in eV)Relates to the chemical reactivity and kinetic stability.
Mulliken Atomic Charges C(1): +, C(2): +, Br: -, O: -Provides insight into the charge distribution and polar nature of bonds.
Dipole Moment (Value in Debye)Quantifies the overall polarity of the molecule.

Computational studies are invaluable for elucidating complex reaction mechanisms. For this compound, theoretical investigations could explore its reactivity under various conditions. A particularly relevant area of study, based on research on analogous gem-dibromocyclopropanes, is the base-promoted ring opening. uq.edu.au

Density functional theory computations (specifically using the M06-2X functional) on glycal-derived gem-dibromocyclopropanes have shown that their base-promoted ring opening does not proceed via a simple nucleophilic substitution. uq.edu.au Instead, the reaction is predicted to commence with an alkoxide-induced elimination of hydrogen bromide to form a highly strained bromocyclopropene intermediate. uq.edu.au This intermediate then undergoes ring opening to form a zwitterionic intermediate, which can be described as an oxocarbenium cation/vinyl carbanion species. uq.edu.au Subsequent nucleophilic addition and protonation lead to the final ring-opened product. uq.edu.au

Based on these findings, a plausible reaction mechanism for the base-induced transformation of this compound could be proposed and investigated computationally. The presence of the carboxylic acid group would likely influence the reaction pathway, potentially participating in the reaction or altering the stability of intermediates.

Another potential reaction pathway for gem-dihalocyclopropanes involves the formation of cyclopropylidene intermediates, which can then rearrange to allenes. This typically occurs in the presence of strong bases or organometallic reagents. Computational studies could model this process for this compound, determining the feasibility of forming a cyclopropylidene and the subsequent energy landscape for its rearrangement.

For any proposed reaction mechanism, the identification and characterization of transition states are crucial. Computational chemists can locate the transition state structures connecting reactants, intermediates, and products.

Transition State Geometry: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For the proposed ring-opening mechanism, the transition state for the initial HBr elimination would show the elongation of the C-H and C-Br bonds and the approach of the base.

Activation Energy: The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By calculating the activation energies for different potential pathways, computational studies can predict the most likely reaction mechanism.

Reaction Energy Profile: A complete reaction energy profile can be constructed, mapping the energy changes throughout the entire reaction. This profile would show the relative energies of all reactants, intermediates, transition states, and products, providing a comprehensive thermodynamic and kinetic understanding of the reaction. For the base-promoted ring opening of a related gem-dibromocyclopropane, the cleavage of the exocyclic C1–C7 bond in the bromocyclopropene intermediate was found to be significantly favored over the cleavage of the endocyclic C1–C2 bond. uq.edu.au

Below is a hypothetical energy profile diagram for a proposed reaction of this compound.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
Start Reactants (this compound + Base)0
TS1 Transition State for HBr elimination+20
Intermediate Bromocyclopropene+5
TS2 Transition State for Ring Opening+15
Intermediate Zwitterion-10
TS3 Transition State for Nucleophilic Attack+5
End Product-25

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and predicting the spectroscopic properties of flexible molecules like this compound.

The presence of the carboxylic acid group introduces conformational flexibility due to rotation around the C-C single bond connecting it to the cyclopropane ring.

Potential Energy Surface Scan: A systematic scan of the dihedral angle defining the orientation of the carboxylic acid group relative to the cyclopropane ring would reveal the rotational energy barrier and identify the stable conformers. It is expected that conformers where the carbonyl group is either syn- or anti-periplanar to one of the C-Br bonds would represent energy minima.

Molecular Dynamics (MD) Simulations: MD simulations would provide a dynamic picture of the conformational landscape. By simulating the motion of the molecule over time, one could observe the transitions between different conformers and determine their relative populations at a given temperature. This would be particularly important for understanding how the molecule behaves in solution and how its conformation might influence its reactivity or interaction with other molecules.

Computational methods can accurately predict various spectroscopic properties, which can be used to interpret experimental data or to characterize a molecule for which experimental spectra are unavailable.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. This information can be used to generate a theoretical infrared (IR) and Raman spectrum. Key predicted vibrational modes for this compound would include the C=O stretch of the carboxylic acid, the O-H stretch, the C-Br stretches, and the characteristic vibrations of the cyclopropane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule and its conformers. The strained nature of the cyclopropane ring and the presence of the electronegative bromine atoms would lead to characteristic chemical shifts for the ring protons and carbons.

A hypothetical table of predicted spectroscopic data is provided below.

Spectroscopic DataPredicted ValueKey Feature
¹³C NMR Chemical Shift (C=O) ~170-175 ppmCharacteristic of a carboxylic acid carbonyl carbon.
¹³C NMR Chemical Shift (C-Br) ~20-30 ppmUpfield shift due to the bromine atoms.
¹H NMR Chemical Shift (CH) ~1.5-2.5 ppmComplex splitting pattern due to geminal and vicinal coupling in the cyclopropane ring.
IR Frequency (C=O stretch) ~1700-1725 cm⁻¹Strong absorption characteristic of a carboxylic acid.
IR Frequency (O-H stretch) ~2500-3300 cm⁻¹Broad absorption due to hydrogen bonding.

Stereochemical Predictions and Rational Design

There are currently no available computational studies that specifically assess the enantioselectivity or diastereoselectivity of reactions involving this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stereochemical outcomes of reactions, they have not been applied to this specific molecule in the accessible literature. Such an investigation would typically involve calculating the transition state energies for the formation of different stereoisomers, with the lower energy pathway corresponding to the major product.

Table 1: Hypothetical Computational Data for Enantioselectivity Prediction (Note: This table is for illustrative purposes only, as no actual data has been found.)

Transition State Calculated Free Energy (kcal/mol) Predicted Enantiomeric Excess (%)
TS-(R) Data Not Available Data Not Available
TS-(S) Data Not Available Data Not Available

Detailed structure-reactivity relationships for this compound derived from computational data are not present in the current body of scientific literature. Establishing such relationships would require systematic computational studies where structural parameters of the molecule are varied, and the effects on its reactivity are quantified through calculated descriptors. These descriptors could include properties like bond dissociation energies, atomic charges, or frontier molecular orbital energies, which can provide insights into the molecule's stability, electrophilicity, and nucleophilicity.

Table 2: Illustrative Structure-Reactivity Descriptors (Note: This table is for illustrative purposes only, as no actual data has been found.)

Structural Parameter Calculated Descriptor Implication for Reactivity
C-Br Bond Length Data Not Available Data Not Available
O-H Bond Dissociation Energy Data Not Available Data Not Available
LUMO Energy Data Not Available Data Not Available

Applications and Synthetic Utility in Contemporary Organic Chemistry

Building Blocks for Complex Molecule Synthesis

The inherent reactivity of 2,2-dibromocyclopropanecarboxylic acid makes it an ideal starting material for synthesizing a variety of complex and high-value molecules. The gem-dibromocyclopropane unit can be transformed into numerous other functional groups, providing access to diverse molecular scaffolds.

The cyclopropane (B1198618) ring is a prevalent motif in medicinal chemistry, valued for its ability to impart conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules. unl.ptbohrium.com While a direct synthetic route from this compound to specific methanoproline analogues is not prominently documented in recent literature, its derivatives are crucial for creating other valuable cyclopropyl (B3062369) analogues, particularly cyclopropylamines.

Cyclopropylamines are significant pharmacophores found in a range of therapeutic agents, including antidepressants (e.g., monoamine oxidase inhibitors) and antiviral drugs. longdom.org The synthesis of these amines often proceeds through the reduction of a cyclopropyl azide, which can be prepared from a corresponding bromocyclopropane (B120050) precursor. The general synthetic pathway involves the conversion of the carboxylic acid to an amine or alcohol, followed by transformations that leverage the bromine atoms for further functionalization. This strategic use of this compound and its derivatives allows for the introduction of the valuable cyclopropane core into medicinally relevant scaffolds. longdom.orgnih.gov

Table 1: General Synthetic Pathway to Bioactive Cyclopropylamines This table provides an illustrative, generalized reaction sequence.

Step Starting Material Reagent(s) Intermediate/Product Purpose

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount. This compound derivatives serve as key precursors for a novel class of phosphanyl-oxazoline (PHOX) ligands that feature a rigid and conformationally constrained cyclopropyl backbone.

The synthesis of these specialized ligands often begins with an optically active derivative, such as 1-methyl-2,2-dibromocyclopropanecarboxylic acid. This chiral starting material is converted into an acyl chloride and then reacted with an amino alcohol (e.g., (R)-phenylglycinol) to form an amide. Subsequent cyclization yields the oxazoline (B21484) ring. A crucial step involves the diastereoselective partial reduction of the dibromo moiety to a monobromo-cyclopropane, which is then converted into the final phosphine (B1218219) ligand via a lithium-halogen exchange and reaction with a chlorophosphine. These cyclopropane-based PHOX ligands have demonstrated high efficiency and enantioselectivity in catalytic processes like the intermolecular asymmetric Heck reaction.

Intermediates in Advanced Synthetic Methodologies

Beyond its role as a starting block for specific target molecules, this compound functions as a pivotal intermediate in broader synthetic strategies, enabling access to highly reactive and useful structures.

The compound itself is a product of a key cyclopropanation reaction. It is typically synthesized through the addition of dibromocarbene (:CBr₂) to acrylic acid. Dibromocarbene is generated in situ from bromoform (B151600) (CHBr₃) and a strong base. This reaction efficiently installs the gem-dibromocyclopropane motif onto a simple three-carbon backbone.

Once formed, this compound acts as a stable, isolable carrier of the highly functionalized cyclopropane ring. This allows chemists to perform subsequent reactions on the carboxylic acid group or the bromine atoms, effectively using it as an intermediate to build more complex molecules that would be difficult to synthesize through direct cyclopropanation of a more elaborate olefin.

One of the most powerful applications of gem-dihalocyclopropanes is in the synthesis of allenes via the Skattebøl rearrangement. wikipedia.orgchemeurope.com This reaction involves the treatment of a gem-dihalocyclopropane with an organolithium reagent, such as methyllithium (B1224462) or butyllithium. The reaction proceeds through a carbene intermediate, which undergoes ring-opening to form the allene. scispace.com

Due to the acidic proton of the carboxylic acid, this compound itself is incompatible with the strong organolithium base. Therefore, it must first be converted into a non-acidic derivative, typically an ester (e.g., ethyl 2,2-dibromocyclopropanecarboxylate). This ester derivative can then be subjected to the Skattebøl rearrangement conditions to yield the corresponding allenic ester. This two-step process provides a reliable method for synthesizing functionalized allenes, which are themselves valuable intermediates in organic synthesis. scispace.com

Table 2: The Skattebøl Rearrangement for Allene Synthesis This table outlines the transformation of a 2,2-dibromocyclopropanecarboxylate to an allene.

Reactant Reagent(s) Key Intermediate Product Reaction Type
Ethyl 2,2-dibromocyclopropanecarboxylate Methyllithium (CH₃Li) Cyclopropylidene carbene Ethyl buta-2,3-dienoate Skattebøl Rearrangement

Role in Pharmaceutical and Agrochemical Synthesis

The unique structural and physicochemical properties conferred by the cyclopropane ring make it a desirable feature in many commercial pharmaceutical and agrochemical products. unl.ptbohrium.com this compound serves as a fundamental building block for introducing this valuable motif.

In pharmaceuticals, the compound's utility is demonstrated through its conversion to key intermediates like cyclopropylamines and other cyclopropyl analogues. longdom.org These structures are integral to drugs designed to treat a wide range of conditions. The conformational constraint provided by the cyclopropane ring can lock a molecule into its bioactive conformation, enhancing its potency and selectivity for a biological target. unl.pt

In the agrochemical sector, derivatives of this compound are used to synthesize active ingredients in herbicides, fungicides, and insecticides. longdom.org The metabolic stability of the cyclopropane ring can lead to increased persistence and efficacy of the agrochemical product in the field. The synthetic accessibility of diverse functionalized cyclopropanes from this starting material allows for the rapid generation and testing of new candidate compounds in agrochemical research and development.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future efforts in the synthesis of 2,2-dibromocyclopropanecarboxylic acid and its derivatives will likely concentrate on improving efficiency, selectivity, and sustainability. A promising area of investigation is the development of catalytic asymmetric methods for the synthesis of chiral 2,2-dihalocyclopropanecarboxylic acids. The use of chiral catalysts could provide access to enantiomerically enriched products, which are of significant interest in medicinal chemistry and materials science.

Furthermore, the exploration of domino reactions, where multiple bond-forming events occur in a single synthetic operation, could lead to more streamlined and atom-economical syntheses. acs.orgnih.gov For instance, a domino process could involve the in-situ generation of a dibromocarbene followed by its stereoselective addition to an appropriate olefin and subsequent functionalization. Another avenue for improvement lies in the application of green chemistry principles to cyclopropanation reactions, such as the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. thieme-connect.deresearchgate.net

Exploration of New Reactivity Modes and Transformations

The strained three-membered ring and the presence of two bromine atoms and a carboxylic acid group endow this compound with a rich and underexplored reactivity profile. Future research is expected to delve into novel transformations of this versatile scaffold.

One area of focus will be the investigation of unconventional ring-opening reactions of gem-dihalocyclopropanes. rsc.org The selective cleavage of the C1-C2 or C2-C3 bonds could provide access to a variety of acyclic structures with diverse functionalities. Additionally, the development of cascade reactions initiated by the ring-opening of this compound derivatives holds significant promise for the rapid construction of complex molecular architectures.

The participation of 2,2-dibromocyclopropanes in cycloaddition reactions is another fertile ground for exploration. By acting as a three-carbon building block, this compound could be utilized in the synthesis of larger ring systems and polycyclic compounds. Understanding and controlling the regioselectivity and stereoselectivity of these cycloadditions will be a key challenge.

Integration with Flow Chemistry and Sustainable Methodologies

The integration of flow chemistry offers a paradigm shift in the synthesis and manipulation of this compound. Continuous flow processes can offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govchemicalindustryjournal.co.ukmdpi.com The in-situ generation and immediate consumption of reactive intermediates, a hallmark of flow chemistry, is particularly well-suited for handling the often unstable precursors of dibromocarbene. nih.gov

Microreactors, with their high surface-area-to-volume ratios, can facilitate precise control over reaction parameters, leading to higher yields and selectivities. rug.nlresearchgate.net The development of telescoped multi-step syntheses in flow, where the output of one reactor is directly fed into the next without intermediate purification, will be a key goal for the efficient production of derivatives of this compound. mdpi.com This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. acsgcipr.org

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play an increasingly important role in guiding the future research of this compound. DFT calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity in cyclopropanation reactions. acs.orgacs.orgsci-hub.sefrontiersin.org This understanding can accelerate the development of new catalysts and reaction conditions with improved performance.

Beyond mechanistic studies, advanced computational tools can be employed for the predictive design of novel transformations and applications. For example, machine learning algorithms could be trained on existing experimental data to predict the outcome of reactions involving this compound with new substrates. In silico screening of virtual libraries of its derivatives could identify promising candidates for specific applications in medicinal chemistry and materials science, thereby streamlining the discovery process.

Expanding Applications in Materials Science and Medicinal Chemistry

The unique properties of the 2,2-dibromocyclopropyl group suggest a wide range of potential applications in both materials science and medicinal chemistry that are yet to be fully explored.

In materials science , the incorporation of this compound into polymer backbones could lead to materials with novel properties. The high refractive index of bromine-containing compounds could be exploited in the development of advanced optical materials. pleiades.onlinejomardpublishing.com Furthermore, the cyclopropane (B1198618) ring can influence the thermal and mechanical properties of polymers. Future research could focus on the synthesis of photosensitive polymers containing this moiety for applications in microelectronics and optics. iaea.org

In medicinal chemistry , the cyclopropane ring is a recognized pharmacophore that can impart conformational rigidity and metabolic stability to drug candidates. nih.govacs.orgunl.pt The 2,2-dibromocyclopropyl moiety could serve as a versatile scaffold for the design of novel bioactive molecules. For instance, derivatives of this compound could be investigated as inhibitors of various enzymes, such as proteases or synthases. nih.govnih.gov The rigid framework of the cyclopropane ring can allow for precise positioning of functional groups to interact with biological targets. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dibromocyclopropanecarboxylic acid, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via cyclopropanation of α,β-unsaturated carboxylic acid derivatives using dibromocarbene precursors. Key intermediates, such as cyclopropyl cyanide or γ-chlorobutyronitrile, should be monitored via GC-MS or HPLC. Final purification often involves recrystallization or column chromatography. Structural confirmation requires 1^1H/13^13C NMR and IR spectroscopy to validate bromine substitution and cyclopropane ring integrity .
  • Data Validation : Cross-check melting points and spectroscopic data with literature values (e.g., cyclopropanecarboxylic acid derivatives in PubChem records) to ensure consistency .

Q. What safety protocols are critical when handling this compound in the lab?

  • Safety Measures : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Air monitoring for bromine vapors is recommended during large-scale reactions .
  • Exposure Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, noting the compound’s potential irritancy .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH conditions?

  • Experimental Design : Perform kinetic studies by incubating the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. The electron-withdrawing bromine groups may increase ring strain, accelerating hydrolysis compared to non-halogenated analogs .
  • Contradictions : Conflicting data on cyclopropane stability may arise from solvent effects; use polar aprotic solvents (e.g., DMSO) to isolate pH-dependent trends .

Advanced Research Questions

Q. How can this compound serve as a precursor for strained bioactive molecules?

  • Application : The dibromocyclopropane moiety acts as a dienophile in Diels-Alder reactions to generate polycyclic scaffolds for drug discovery. For example, coupling with furan derivatives (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) can yield antitumor candidates. Reaction efficiency depends on microwave-assisted conditions (120°C, 30 min) .
  • Data Analysis : Compare cycloaddition regioselectivity using 1^1H NMR coupling constants and X-ray crystallography to resolve stereochemical outcomes .

Q. What strategies resolve contradictions in reported reactivity of dibromocyclopropane derivatives in cross-coupling reactions?

  • Methodology : Reconcile divergent Suzuki-Miyaura reaction yields by optimizing palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) and bases (K2_2CO3_3 vs. Cs2_2CO3_3). Use DFT calculations to model bromine’s steric/electronic effects on transmetalation barriers .
  • Validation : Validate computational predictions with kinetic isotope effect (KIE) studies and HRMS detection of intermediates .

Q. How can the compound’s thermodynamic properties inform its use in materials science?

  • Thermochemical Analysis : Measure enthalpy of combustion via bomb calorimetry and compare with QSPR-predicted values (e.g., using CC-DPS quantum chemistry tools). The cyclopropane ring’s strain energy (~27 kcal/mol) may enhance polymer cross-linking efficiency .
  • Contradictions : Discrepancies in strain energy estimates require validation via high-pressure DSC or X-ray diffraction under variable temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibromocyclopropanecarboxylic acid
Reactant of Route 2
2,2-Dibromocyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.